REACTION_CXSMILES
|
C([NH:4][C:5]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][C:6]=1[CH:7]=[CH:8][C:9](OC)=[O:10])(=O)C.C([O-])(O)=O.[Na+]>Cl>[N+:17]([C:16]1[CH:15]=[CH:14][CH:13]=[C:6]2[C:5]=1[NH:4][C:9](=[O:10])[CH:8]=[CH:7]2)([O-:19])=[O:18] |f:1.2|
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the solution was heated
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Type
|
TEMPERATURE
|
Details
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at reflux for 72 hours
|
Duration
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72 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=CC(NC12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |